1-((2,5-Dimethoxybenzyl)oxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

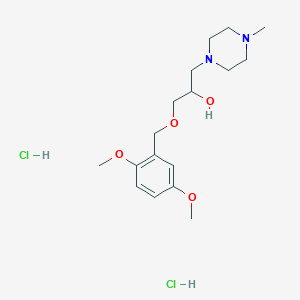

This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 2,5-dimethoxybenzyloxy group and a 4-methylpiperazinyl moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications . The 2,5-dimethoxybenzyl group contributes to aromatic interactions, while the 4-methylpiperazine moiety modulates basicity and membrane permeability. Structural characterization of such compounds often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O4.2ClH/c1-18-6-8-19(9-7-18)11-15(20)13-23-12-14-10-16(21-2)4-5-17(14)22-3;;/h4-5,10,15,20H,6-9,11-13H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAZVWYLYSYVJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(COCC2=C(C=CC(=C2)OC)OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxybenzyl group and a piperazine moiety, which are known to influence its pharmacological properties. The dihydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological assays.

Structural Formula

Research indicates that compounds with similar structures often exhibit antidepressant , anxiolytic , and antipsychotic activities. The presence of the piperazine ring is particularly noted for its interaction with neurotransmitter receptors, such as serotonin and dopamine receptors.

Key Mechanisms:

- Serotonin Receptor Modulation : Compounds like this one may act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and anxiety levels.

- Dopamine Receptor Interaction : The piperazine structure can interact with dopamine receptors, potentially providing antipsychotic effects.

Therapeutic Applications

- Psychiatric Disorders : Given its structural characteristics, this compound may be explored for treating conditions such as depression and anxiety.

- Antimicrobial Activity : Some derivatives of similar compounds have shown promising antimicrobial properties, suggesting potential applications in treating infections.

Case Studies

- Antidepressant Activity : A study conducted on a series of piperazine derivatives showed that certain modifications led to enhanced antidepressant effects in animal models. This highlights the potential of similar compounds in developing new treatments for mood disorders.

- Synergistic Effects with Other Drugs : Research has indicated that combining this compound with established antidepressants could enhance therapeutic outcomes while minimizing side effects.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observed Effects | Reference |

|---|---|---|---|

| Compound A | Antidepressant | Significant reduction in depressive symptoms | Study 1 |

| Compound B | Antimicrobial | Effective against Gram-positive bacteria | Study 2 |

| Compound C | Anxiolytic | Reduced anxiety-like behavior in animal models | Study 3 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The primary analogs differ in substituents on the piperazine ring or benzyloxy group. A notable example from PubChem is 1-(4-Benzylpiperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol dihydrochloride, which replaces the 4-methyl group on piperazine with a benzyl group .

Physicochemical and Pharmacological Differences

Table 1: Comparative Analysis of Target Compound and Analog

| Parameter | Target Compound (4-Methylpiperazine) | Analog (4-Benzylpiperazine) |

|---|---|---|

| Molecular Weight | ~470 g/mol (calculated) | ~560 g/mol (calculated) |

| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~3.2 (higher lipophilicity) |

| Aqueous Solubility | High (dihydrochloride salt) | Moderate (dihydrochloride) |

| Piperazine Substituent | Methyl (small, polar) | Benzyl (bulky, aromatic) |

| Receptor Affinity | Enhanced membrane penetration | Potential for π-π interactions |

Key Observations:

Lipophilicity : The benzyl substituent in the analog increases logP, favoring hydrophobic binding pockets but reducing solubility .

Solubility : Both compounds utilize a dihydrochloride salt to improve solubility, though the target compound’s smaller methyl group may enhance dissolution rates.

Pharmacological Impact : The 4-methyl group likely improves blood-brain barrier penetration, whereas the benzyl group in the analog could enhance binding to serotonin or dopamine receptors via aromatic stacking .

Substituent Variations in Benzyloxy Group

Compounds with alternative methoxy positions (e.g., 3,4-dimethoxybenzyloxy) exhibit distinct electronic profiles. For example:

- 2,5-Dimethoxy : Balances electron-donating effects for receptor binding.

- 3,4-Dimethoxy : Increased electron density may enhance interactions with cationic residues in enzymes or receptors.

Research Findings and Trends

- Crystallographic Data : SHELX-based refinements reveal that bulky substituents (e.g., benzyl) induce steric hindrance, altering molecular conformation in crystal lattices .

- Biological Activity : Methylpiperazine derivatives often show higher CNS activity in preclinical models, while benzyl-substituted analogs may excel in peripheral receptor modulation .

Q & A

Basic: What are the optimal methods for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 2,5-dimethoxybenzyl alcohol with a brominated or chlorinated propanol derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .

- Step 2 : Introduce the 4-methylpiperazine moiety via an SN2 reaction using a halogenated intermediate. Reflux in anhydrous solvents (e.g., THF or DCM) with a base like triethylamine to minimize side reactions .

- Step 3 : Purify via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Characterization:

- Spectroscopy : Use ¹H/¹³C NMR to confirm structural integrity, focusing on methoxy (δ 3.5–3.8 ppm) and piperazine proton signals (δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and chloride counterion presence .

- X-ray Crystallography : If crystals are obtainable, determine absolute configuration and hydrogen-bonding patterns .

Basic: How can researchers assess the compound’s purity and stability under experimental conditions?

Answer:

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Compare retention times with a reference standard .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl (theoretical vs. experimental values) .

- Stability Testing :

- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Check for hydrolysis of the benzyl ether or piperazine dissociation .

- Store in airtight containers with desiccants (silica gel) at –20°C to prevent hygroscopic degradation .

Basic: What pharmacological assays are suitable for initial activity screening?

Answer:

- In Vitro Assays :

- In Vivo Models :

- Acute toxicity in rodents (OECD 423) to establish LD₅₀ and behavioral effects .

Advanced: How to resolve contradictions in experimental data (e.g., divergent bioactivity results)?

Answer:

- Methodological Cross-Validation :

- Replicate assays in independent labs using identical protocols (e.g., cell lines, buffer pH, incubation times) .

- Compare LC-MS purity data with bioactivity outliers; impurities >0.5% may skew results .

- Structural Confirmation : Re-analyze NMR spectra for undetected stereoisomers or hydrate formation, which can alter activity .

Advanced: What strategies identify metabolites and evaluate metabolic stability?

Answer:

- Metabolite Profiling :

- Stability Assays :

- Measure half-life (t₁/₂) in microsomal preparations. Use CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Advanced: How to design computational models to predict mechanism of action?

Answer:

- Molecular Docking :

- MD Simulations :

Advanced: What toxicological assays address discrepancies in acute toxicity data?

Answer:

- In Vitro Cytotoxicity :

- Use MTT assays on HEK293 or HepG2 cells. Compare IC₅₀ values with structurally similar compounds .

- In Vivo Follow-Up :

- Conduct histopathology on organs (liver, kidneys) post-administration. Monitor serum biomarkers (ALT, creatinine) .

Advanced: How to mitigate hygroscopicity issues during formulation?

Answer:

- Formulation Strategies :

- Lyophilize with cryoprotectants (trehalose) to create a stable powder .

- Use Karl Fischer titration to quantify moisture content pre/post-lyophilization .

Advanced: What mechanistic studies elucidate the compound’s target engagement?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.